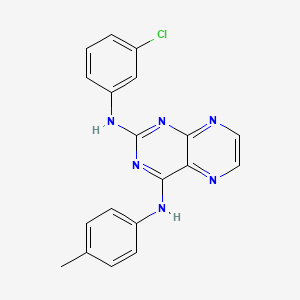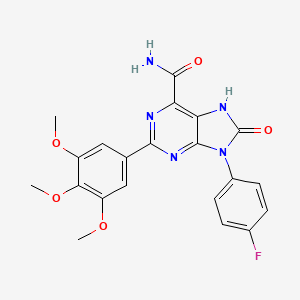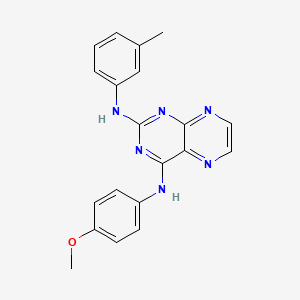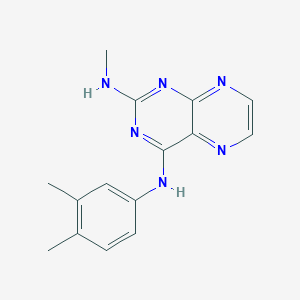
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine, also known as 3-chloro-4-methylphenylpiperidine-2,4-diamine, is an important chemical compound used in a variety of scientific research applications. It is a member of the piperidine family, which is a group of heterocyclic compounds containing a six-membered nitrogen-containing ring. It is a colorless crystalline solid with a molecular weight of 265.81 g/mol. The compound has a melting point of 140-141°C, and a boiling point of 383°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether.
Aplicaciones Científicas De Investigación
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is often used as a reagent for the synthesis of various organic compounds, such as piperidine derivatives, quinolines, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine acts as a proton donor in the synthesis of organic compounds. It can be used as a catalyst in the formation of covalent bonds between two molecules, as well as in the formation of hydrogen bonds. It can also be used as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has no known adverse biochemical or physiological effects. It is non-toxic and does not cause any adverse reactions in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a number of advantages for laboratory experiments. It is easily accessible and can be synthesized from readily available starting materials. It is also a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. However, it is not as widely used as other reagents, and it may require more time and effort to obtain the desired results.
Direcciones Futuras
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of potential applications in the fields of organic synthesis, materials science, and drug discovery. It can be used to synthesize a variety of organic compounds, such as quinolines and heterocyclic compounds, as well as polymers and other materials. It can also be used as a catalyst in the formation of covalent and hydrogen bonds, and as a nucleophile in the formation of carbon-carbon bonds. In addition, it can be used to explore new types of reactions and to develop new methods of synthesis. Finally, it can be used to develop new drugs and drug delivery systems.
Métodos De Síntesis
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine can be synthesized by a two-step reaction. The first step involves the condensation of 3-chloroaniline and 4-methylphenylmagnesium bromide, which yields N2-(3-chlorophenyl)-N4-(4-methylphenyl)piperidine. The second step involves the oxidation of the piperidine with potassium permanganate, which yields the desired product.
Propiedades
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXHRYEYKJUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)




![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)